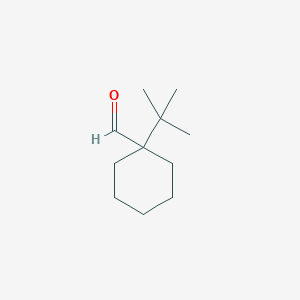

1-tert-Butylcyclohexane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-tert-Butylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a tert-butyl group and a carbaldehyde moiety attached to the same carbon atom of the cyclohexane ring. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.26 g/mol. The tert-butyl group introduces significant steric hindrance, which profoundly influences the compound’s reactivity, solubility, and stability. This aldehyde is primarily utilized in organic synthesis, particularly in the development of chiral catalysts and fragrance intermediates, where steric effects are leveraged to control reaction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 1-tert-butylcyclohexane using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the formylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can undergo electrophilic substitution reactions, where the hydrogen atoms on the cyclohexane ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: 1-tert-Butylcyclohexane-1-carboxylic acid.

Reduction: 1-tert-Butylcyclohexane-1-methanol.

Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.

Scientific Research Applications

1-tert-Butylcyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of aldehyde dehydrogenases.

Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

Industry: The compound is used in the production of fragrances and flavors due to its aldehyde functional group, which imparts a pleasant aroma.

Mechanism of Action

The mechanism of action of 1-tert-butylcyclohexane-1-carbaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons from the reducing agent, resulting in the formation of a primary alcohol. The molecular targets and pathways involved vary depending on the specific reaction and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-tert-Butylcyclohexane-1-carbaldehyde with three analogous cyclohexanecarbaldehydes, focusing on structural, physical, and reactivity differences.

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Position(s) | Key Physical Properties* |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₈O | 166.26 | tert-butyl | 1 | High steric hindrance; low polarity |

| 1-Allyl-4-tert-butyl-cyclohexanecarbaldehyde | C₁₄H₂₄O | 208.34 | allyl, tert-butyl | 1, 4 | Increased conjugation potential |

| 1-Isopropylcyclohexane-1-carbaldehyde | C₁₀H₁₆O | 152.23 | isopropyl | 1 | Moderate steric bulk |

| 1-Adamantylcyclohexane-1-carbaldehyde | C₁₇H₂₄O | 244.37 | adamantyl | 1 | Extreme rigidity and hydrophobicity |

Key Comparative Findings

Steric and Electronic Effects

- This compound : The tert-butyl group at position 1 creates a highly congested environment around the aldehyde, drastically reducing its susceptibility to nucleophilic addition reactions (e.g., aldol condensations) compared to less hindered analogs .

- The tert-butyl group at position 4 further modulates solubility in nonpolar solvents .

- 1-Isopropylcyclohexane-1-carbaldehyde : The smaller isopropyl group offers reduced steric shielding, allowing faster aldehyde reactivity in nucleophilic substitutions compared to the tert-butyl analog.

- 1-Adamantylcyclohexane-1-carbaldehyde : The adamantyl group provides exceptional rigidity and hydrophobicity, making this compound valuable in supramolecular chemistry but synthetically challenging due to poor solubility in common solvents.

Solubility and Stability

- Bulky substituents like tert-butyl or adamantyl reduce polarity, decreasing solubility in polar solvents (e.g., water, ethanol). For instance, this compound is typically soluble only in dichloromethane or toluene.

- Allyl-containing analogs exhibit improved solubility in ethers due to partial polarity from the double bond.

Properties

IUPAC Name |

1-tert-butylcyclohexane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-10(2,3)11(9-12)7-5-4-6-8-11/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRGOJQAILJXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCCCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496456 |

Source

|

| Record name | 1-tert-Butylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66261-96-9 |

Source

|

| Record name | 1-tert-Butylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.